molecular formula C19H16FN3O B11349838 1-(4-Fluorobenzyl)-3-phenyl-1-pyridin-2-ylurea

1-(4-Fluorobenzyl)-3-phenyl-1-pyridin-2-ylurea

Cat. No.: B11349838
M. Wt: 321.3 g/mol
InChI Key: QSBQCUJEGRWPFE-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea is a compound that belongs to the class of urea derivatives This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a pyridinyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea typically involves the reaction of 4-fluorobenzylamine with phenyl isocyanate and 2-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-[(4-fluorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the final compound in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted urea derivatives.

Scientific Research Applications

3-[(4-Fluorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-3-(pyridin-2-yl)urea: Similar structure but lacks the phenyl group.

    3-(4-Fluorophenyl)-1-phenylurea: Similar structure but lacks the pyridinyl group.

    3-(4-Fluorophenyl)-1-(pyridin-2-yl)urea: Similar structure but lacks the phenyl group.

Uniqueness

3-[(4-Fluorophenyl)methyl]-1-phenyl-3-(pyridin-2-yl)urea is unique due to the presence of all three functional groups (fluorophenyl, phenyl, and pyridinyl) attached to the urea moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H16FN3O

Molecular Weight

321.3 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-phenyl-1-pyridin-2-ylurea

InChI

InChI=1S/C19H16FN3O/c20-16-11-9-15(10-12-16)14-23(18-8-4-5-13-21-18)19(24)22-17-6-2-1-3-7-17/h1-13H,14H2,(H,22,24)

InChI Key

QSBQCUJEGRWPFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3

Origin of Product

United States

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